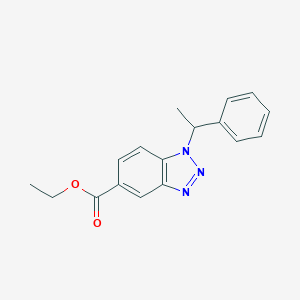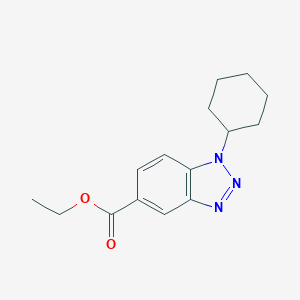![molecular formula C21H24N2O4S B249524 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a critical role in the growth and survival of cancer cells. Therefore, inhibitors of BTK, such as TAK-659, have been developed to target cancer cells and slow down their growth.
Wirkmechanismus
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide works by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide leads to the disruption of the BCR signaling pathway, resulting in the inhibition of the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of BTK in cancer cells, leading to the inhibition of the BCR signaling pathway. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the death of cancer cells. In addition, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, leading to the inhibition of cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its specificity for BTK. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its potential for drug resistance. Cancer cells can develop resistance to BTK inhibitors, which can limit the effectiveness of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.
Zukünftige Richtungen
There are several future directions for the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide. One direction is the combination of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide with other cancer drugs to enhance its efficacy. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to synergize with other cancer drugs, such as venetoclax and lenalidomide. Another direction is the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for the treatment of other types of cancer, such as prostate cancer and ovarian cancer. Finally, the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for use in combination with immunotherapy is also a promising direction for future research.
Synthesemethoden
The synthesis of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 2-(2-chloroethyl)-1,3-dioxolane to form 4-{2-[({2-(2-chloroethyl)-1,3-dioxolan-2-yl}methyl)amino]ethyl}benzenesulfonamide. This intermediate compound is then reacted with 5-(4-(1-hydroxyethyl)phenyl)furan-2-ylmethanamine to form the final product, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has shown promising results in inhibiting the growth and survival of cancer cells. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been studied for its potential use in the treatment of solid tumors, such as lung cancer and breast cancer.
Eigenschaften
Produktname |
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide |
|---|---|
Molekularformel |
C21H24N2O4S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
4-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)17-4-6-18(7-5-17)21-11-8-19(27-21)14-23-13-12-16-2-9-20(10-3-16)28(22,25)26/h2-11,15,23-24H,12-14H2,1H3,(H2,22,25,26) |
InChI-Schlüssel |
GHFIMGMFQDZOPF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)



![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)


